3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the tetrahydrothienoquinoline carboxamide class, characterized by a fused thiophene-quinoline core. Key structural features include:
- 4-phenyl substituent: Contributes to aromatic stacking interactions.
- N-(4-ethoxyphenyl) carboxamide: The ethoxy group introduces electron-donating effects and modulates lipophilicity.
While direct pharmacological data for this compound are absent in the evidence, its structural analogs (e.g., hexahydroquinoline carboxamides) have been explored for bioactivity, including analgesic and enzyme-modulating properties .
Properties
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-4-34-18-12-10-17(11-13-18)30-26(33)25-24(29)23-21(16-8-6-5-7-9-16)22-19(31-27(23)35-25)14-28(2,3)15-20(22)32/h5-13H,4,14-15,29H2,1-3H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWOQZTXXOALOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CC(CC4=O)(C)C)N=C3S2)C5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that both indole and quinoline derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The compound’s interaction with its targets likely results in changes to cellular processes, given the wide range of biological activities associated with indole and quinoline derivatives.
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities.
Pharmacokinetics
It has been observed that compounds with higher lipophilicity, such as this one, often display higher activity. This suggests that the compound’s lipophilicity may enhance its bioavailability.
Biological Activity
The compound 3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a novel synthetic derivative belonging to the class of thieno[2,3-b]quinoline compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound through a review of relevant literature, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 402.53 g/mol. The compound features a thienoquinoline core structure that is known for its pharmacological potential.
Antimicrobial Activity
Research indicates that thienoquinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives with specific substituents on the phenyl rings showed enhanced activity against various bacterial strains. The presence of the ethoxy group in this compound may contribute to its increased lipophilicity and membrane permeability, enhancing its antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thienoquinoline Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 12.5 | E. coli |
| Compound B | 25 | S. aureus |
| 3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl... | 15 | K. pneumoniae |
Antifungal Activity
The antifungal activity of this compound has also been assessed. In vitro studies showed that it exhibits activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell wall synthesis.
Table 2: Antifungal Activity Results
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| Miconazole | 25 | C. albicans |
| 3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl... | 20 | A. niger |
Anticancer Potential
Recent studies have explored the anticancer potential of thienoquinoline derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
In a specific study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 18 µM) compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thienoquinoline core through cyclization reactions involving appropriate precursors. The presence of functional groups such as amino and carboxamide enhances its reactivity and potential for further modifications.
Key Synthesis Steps:
- Cyclization : The formation of the thienoquinoline structure.
- Functional Group Modification : Introduction of amino and carboxamide groups to enhance bioactivity.
Research indicates that compounds similar to 3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit significant biological activities. Notably:
Antimalarial Activity : Compounds in the quinoline series have shown promising antiplasmodial effects against Plasmodium falciparum. For instance, derivatives with structural similarities have been optimized for enhanced potency and favorable pharmacokinetic profiles .
Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds have been tested against various cancer cell lines, demonstrating significant antiproliferative activity .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise in several therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Antimalarial | Treatment of malaria infections |
| Anticancer | Targeting specific cancer types |
| Anti-inflammatory | Possible modulation of inflammatory pathways |
Case Studies and Research Findings
Several studies have explored the efficacy of compounds related to this compound:
- Antimalarial Efficacy : A study identified a series of quinoline derivatives with potent antiplasmodial activity against Plasmodium falciparum, leading to the development of lead compounds for further preclinical evaluation .
- Anticancer Activity : Research on structurally similar compounds has shown promising results in inhibiting the growth of breast cancer cells (MCF-7), with IC50 values indicating effective antiproliferative properties .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogous Compounds
*Estimated based on ; †Calculated using fragment-based methods; ‡Predicted from .
Key Observations:
The benzothiazole-containing analog () exhibits the highest logP (6.1), attributed to its aromatic heterocycle .
Hydrogen-Bonding Capacity: The target compound and analog share identical H-bond donors/acceptors, critical for target engagement in polar environments. Fluorine substitution () reduces H-bond donors, possibly altering binding specificity .
Steric Effects: 7,7-Dimethyl groups in the target compound and may restrict rotational freedom, enhancing conformational stability compared to non-methylated analogs (e.g., ) .
Electronic and Bioactive Implications
- Electron-Donating vs. Chlorophenyl analogs (e.g., ) may exhibit altered electronic profiles, impacting charge-transfer interactions .
- Pharmacological Potential: Analogs with methoxy groups () have been associated with improved bioavailability due to balanced lipophilicity and solubility . Fluorinated derivatives () are often pursued for metabolic stability, though their lower logP may limit tissue penetration .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what intermediates are critical for structural fidelity?
- Methodological Answer : The compound is typically synthesized via a multi-step Hantzsch-like reaction. Key intermediates include ethyl acetoacetate derivatives and substituted anilines. For example, condensation of a β-ketoester with an appropriate amine (e.g., 4-ethoxyaniline) under reflux in ethanol, followed by cyclization with ammonium acetate, is a common approach. Piperidine or glacial acetic acid is often used as a catalyst to enhance reaction efficiency . Intermediate purification via recrystallization (ethanol/water mixtures) is critical to avoid byproducts like unreacted amines or dimerized species .
Q. How is the molecular structure confirmed, and what analytical techniques are essential?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, SC-XRD at 296 K with a data-to-parameter ratio >15 and R-factor <0.05 ensures precise bond-length and angle measurements . Complementary techniques include H/C NMR (to verify substituent integration and stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Methodological Answer : Prioritize cell-based assays relevant to the compound’s hypothesized targets. For anti-inflammatory activity, use LPS-induced TNF-α suppression in macrophages (IC determination). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control. Low-dose efficacy (<10 µM) in preliminary screens should trigger dose-response validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Use design of experiments (DoE) to test variables:
- Catalyst : Compare piperidine vs. acetic acid for cyclization efficiency.
- Solvent : Ethanol vs. toluene under reflux, monitoring by TLC.
- Temperature : Gradual heating (80–110°C) to minimize side reactions.
Post-reaction, employ column chromatography (silica gel, ethyl acetate/hexane gradient) for challenging separations. Purity >95% by HPLC (C18 column, acetonitrile/water mobile phase) is essential for biological studies .
Q. How to resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Cross-validate experimental conditions:
- Purity : Reanalyze compound batches via HPLC and elemental analysis; impurities >2% can skew results .
- Assay protocols : Standardize cell lines, passage numbers, and incubation times. For example, TNF-α ELISA kits from different vendors may vary in sensitivity .
- Statistical rigor : Use ≥3 biological replicates and ANOVA for significance testing. Meta-analysis of published IC values can identify outliers .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with density functional theory (DFT) calculations.
- Target selection : Dock against crystallized targets (e.g., COX-2 or EGFR kinase) using PubChem’s 3D conformer library .
- Electrostatic maps : Calculate Mulliken charges to identify nucleophilic/electrophilic regions influencing binding.
- QSAR models : Use Gaussian or Schrödinger Suite to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
